![molecular formula C13H17N3O4 B12850708 Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is a complex organic compound that features a benzo[1,3]dioxole ring system fused with a carboxylic acid and an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide typically involves multiple steps:
Formation of Benzo[1,3]dioxole-5-carboxylic Acid: This can be achieved through the oxidation of 1,3-benzodioxole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with (S)-1-hydrazinocarbonyl-2-methyl-propylamine. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The benzo[1,3]dioxole ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms.
相似化合物的比较
Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: A simpler analog without the amide group.
1,3-Benzodioxole-5-carbohydrazide: Similar structure but with a hydrazide group instead of the amide.
Piperonylic acid: Another benzo[1,3]dioxole derivative with different functional groups.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is unique due to the presence of both the benzo[1,3]dioxole ring and the (S)-1-hydrazinocarbonyl-2-methyl-propyl amide moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-7(2)11(13(18)16-14)15-12(17)8-3-4-9-10(5-8)20-6-19-9/h3-5,7,11H,6,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI 键 |
MQZUCSVCQNECPR-NSHDSACASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



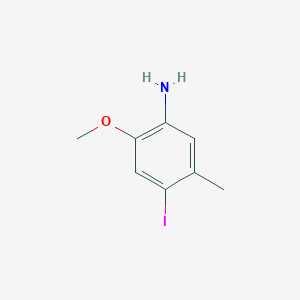
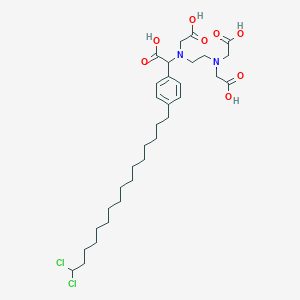
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
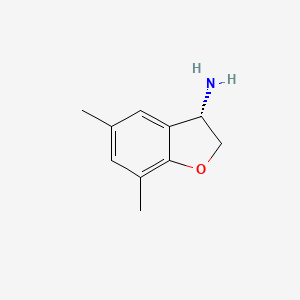
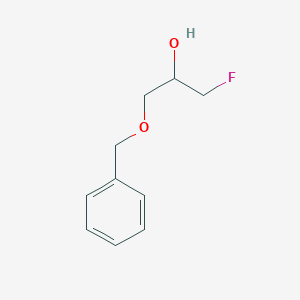

![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
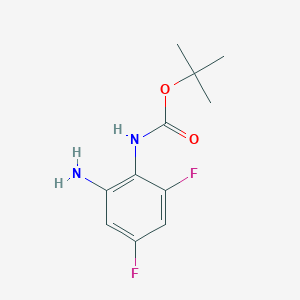
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)

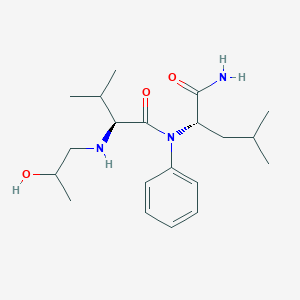
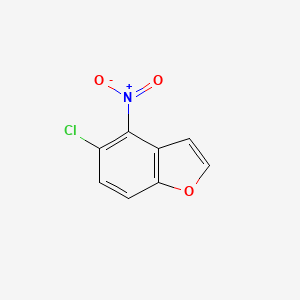
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
